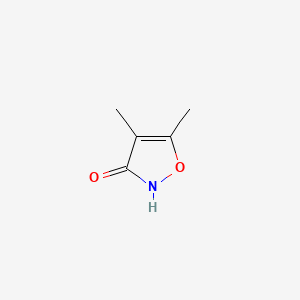

3-Isoxazolol, 4,5-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Isoxazolol, 4,5-dimethyl- derivatives involves various chemical reactions, highlighting the versatility and reactivity of this compound. Notable methods include the reaction of β-dimethylaminovinyl ketones with hydroxylamine, offering a regioselective synthesis of 3- and 5-substituted isoxazoles under varied conditions (Rosa et al., 2008). Additionally, the use of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids provides a novel route to 5-substituted 3-isoxazolols without forming any byproduct, showcasing a three-step procedure that transforms carboxylic acid derivatives into the target compound (Sørensen et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-Isoxazolol, 4,5-dimethyl- and its derivatives has been elucidated through various spectroscopic techniques and X-ray diffraction studies. These studies reveal the planarity of the isoxazole ring and detail the molecular geometry, including bond lengths and angles, highlighting the stability and conformational preferences of these molecules (Prasad et al., 2011).

Chemical Reactions and Properties

3-Isoxazolol, 4,5-dimethyl- participates in various chemical reactions, showcasing its utility in organic synthesis. The compound's ability to undergo palladium-catalyzed coupling and its reactivity towards electrophilic and nucleophilic agents are of particular interest. These reactions enable the synthesis of diverse isoxazole derivatives with potential biological properties, further expanding the chemical space of isoxazoles (Labadie, 1994).

Aplicaciones Científicas De Investigación

Tautomerism Studies

- Isoxazole derivatives, including those similar to 3-Isoxazolol, 4,5-dimethyl-, have been studied for their tautomerism, revealing insights into their chemical behavior in different solvents and phases. Notably, 3,4-dimethyl-5-hydroxyisoxazole exists in OH form in various solutions and solid phases, indicating its structural versatility and potential for diverse chemical applications (Boulton & Katritzky, 1961).

Synthetic Chemistry

- 3,5-Dimethyl-4-iodoisoxazole, closely related to 3-Isoxazolol, 4,5-dimethyl-, has been utilized in palladium-catalyzed coupling reactions. This showcases the compound's utility in creating complex chemical structures, such as 4-aryl-3,5-dimethylisoxazoles, which can be further transformed into other valuable compounds (Labadie, 1994).

Pharmaceutical Research

- Although outside the exact chemical structure of 3-Isoxazolol, 4,5-dimethyl-, derivatives like 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides have been explored for their potential insecticidal activity. This indicates the broader pharmaceutical and agrochemical research potential of isoxazole derivatives (Yu et al., 2009).

Organic Chemistry and Material Science

- The compound's derivatives have been used in developing new synthetic methodologies and materials. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole, a derivative, has been employed as a novel reagent in esterification processes, demonstrating the compound's relevance in advancing organic synthesis techniques (Iranpoor et al., 2010).

Analytical Chemistry

- The physicochemical properties of isoxazolyl-amidoximes, closely related to the compound , have been extensively studied. Such research underlines the potential of 3-Isoxazolol, 4,5-dimethyl- derivatives in analytical applications, such as developing new analytical reagents and methods (Bernal et al., 1986).

Mecanismo De Acción

Target of Action

The primary target of 3-Isoxazolol, 4,5-dimethyl- is the insect GABA receptor (GABAR), which is composed of five RDL subunits . This receptor represents an important target for insecticides .

Mode of Action

The compound acts as a competitive antagonist of the GABAR . It interacts with four splice variants (ac, ad, bc, and bd) of housefly GABARs .

Biochemical Pathways

The compound affects the GABAergic pathway in insects. By acting as a competitive antagonist, it inhibits the action of GABA, a major neurotransmitter in both vertebrates and invertebrates . This results in enhanced membrane permeability to chloride ions, leading to fast inhibitory synaptic transmission .

Pharmacokinetics

Its antagonistic action on gabar suggests that it can reach its target site in the central nervous system of insects .

Result of Action

The antagonistic action of 3-Isoxazolol, 4,5-dimethyl- on GABAR leads to the inhibition of GABA-induced currents . This results in a disruption of the normal functioning of the nervous system in insects, making it an effective insecticide .

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKSVJGPLKILI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302512 |

Source

|

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930-83-6 |

Source

|

| Record name | 3-Hydroxy-4,5-dimethylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)